molecular formula C16H19N7O3 B1593258 AKT Kinase Inhibitor CAS No. 842148-40-7

AKT Kinase Inhibitor

Cat. No.: B1593258
CAS No.: 842148-40-7
M. Wt: 357.37 g/mol
InChI Key: LWLOLQIXHMFYND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AKT Kinase Inhibitor is a potent and selective small molecule that targets and blocks the activity of Akt kinase, also known as Protein Kinase B (PKB). This compound acts as a valuable tool in oncological research, specifically for investigating the phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical cascade frequently dysregulated in a wide range of cancers . The hyperactivation of Akt signaling is strongly implicated in tumor cell survival, proliferation, and resistance to anticancer therapeutics . By inhibiting Akt, this reagent facilitates the study of tumor growth mechanisms and helps researchers explore strategies to overcome treatment resistance, particularly in breast cancer models . Its mechanism involves interfering with Akt's function, which plays a central role in cellular processes such as glucose metabolism, apoptosis, and transcription . In vitro and in vivo studies using such inhibitors have demonstrated a marked decrease in cell proliferation and tumor growth, underscoring its utility as a key research compound for validating Akt as a therapeutic target . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethylimidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O3/c1-2-23-14-11(25-8-4-6-17)9-19-10(5-3-7-24)12(14)20-16(23)13-15(18)22-26-21-13/h9,24H,2,4,6-8,17H2,1H3,(H2,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLOLQIXHMFYND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=C2OCCCN)C#CCO)N=C1C3=NON=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648505
Record name 3-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethyl-1H-imidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842148-40-7
Record name 3-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethyl-1H-imidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AKT kinase inhibitors involves various chemical routes, often tailored to the specific inhibitor being developed. For instance, the synthesis of aminothiadiazole inhibitors of AKT involves structure-based optimization and docking studies to predict active bound-conformations . The synthetic route typically includes the preparation of N-substituted-5-(isoquinolin-6-yl)-1,3,4-thiadiazol-2-amines, followed by optimization to achieve AKT pathway inhibition in cancer cells .

Industrial Production Methods

Industrial production of AKT kinase inhibitors involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and mass spectrometry for characterization .

Chemical Reactions Analysis

Types of Reactions

AKT kinase inhibitors undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of AKT kinase inhibitors include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products

The major products formed from these reactions are typically the desired AKT kinase inhibitors with specific functional groups that enhance their binding affinity and selectivity towards AKT .

Mechanism of Action

AKT kinase inhibitors exert their effects by targeting the serine/threonine kinase AKT, which is a critical effector of the PI3K signaling pathway. The inhibitors bind to the active site of AKT, preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways involved in cell growth, proliferation, and survival . The molecular targets and pathways involved include receptor tyrosine kinases, PI3K, and mTOR .

Comparison with Similar Compounds

Key Findings :

  • ATP-competitive inhibitors often exhibit broader kinase off-target effects compared to allosteric inhibitors. For example, GSK690693 also inhibits PKA and PKC isoforms .
  • Allosteric inhibitors like MK-2206 show superior isoform selectivity but may require combination therapies to overcome compensatory signaling .

Mechanism-Driven Synergies

  • AKT + mTOR Inhibition: Combining MK-2206 (AKT inhibitor) with RAD001 (mTOR inhibitor) reduces HCC proliferation synergistically (combination index < 0.5) by blocking both upstream and downstream nodes of the PI3K pathway .
  • AKT + PDK1/ILK Inhibition : Co-targeting PDK1 (GSK2334470) or ILK (OSU-T315) with AKT inhibitors enhances apoptosis in breast cancer models .

Resistance Mechanisms

  • Feedback Activation : mTOR inhibition triggers AKT activation via loss of S6K-mediated IRS-1 degradation. Pan-AKT inhibitors like ARQ 092 mitigate this .
  • Isoform Switching : Tumors may upregulate AKT3 upon AKT1/2 inhibition, necessitating isoform-pan inhibitors .

Clinical Efficacy and Challenges

Clinical Trials Overview

Inhibitor Phase Cancer Type Key Findings Challenges Source
MK-2206 II Breast, HCC Partial responses in 10% of patients Hyperglycemia (Akt2 inhibition)
ARQ 092 I/II PTEN-deficient tumors Disease stabilization in 40% Rash, gastrointestinal toxicity
Ipatasertib III Prostate Improved progression-free survival Hyperglycemia, diarrhea

Toxicity Profiles

  • Hyperglycemia : Common with pan-AKT inhibitors (e.g., MK-2206) due to AKT2 inhibition in insulin signaling .
  • Rash and GI Toxicity : Linked to on-target AKT1 inhibition in epithelial tissues .

Biological Activity

AKT kinase inhibitors are a class of compounds that target the serine/threonine kinase AKT, which plays a crucial role in the PI3K/AKT/mTOR signaling pathway. This pathway is often deregulated in various cancers, making AKT a significant target for therapeutic intervention. This article explores the biological activity of AKT kinase inhibitors, focusing on their mechanisms, efficacy in clinical settings, and recent research findings.

AKT kinase inhibitors can be categorized into two main types based on their mechanism of action:

  • ATP-competitive inhibitors : These bind to the ATP-binding site of AKT, preventing its activation and subsequent phosphorylation of downstream targets. Examples include GSK690693 and capivasertib.
  • Allosteric inhibitors : These bind to sites other than the active site, inducing conformational changes that inhibit AKT activity without directly competing with ATP. An example is MK2206.

Case Studies

  • Capivasertib in Breast Cancer :
    • A phase I clinical trial evaluated capivasertib in patients with AKT1 E17K-mutant estrogen receptor-positive metastatic breast cancer (MBC). The study found an objective response rate (ORR) of 20% for monotherapy and 36% for combination therapy with fulvestrant .
    • Notably, a decrease in AKT1 E17K mutation levels was associated with improved progression-free survival (PFS), highlighting the potential of capivasertib as a targeted therapy for specific mutations in breast cancer .
  • GSK690693 in Tumor Xenografts :
    • GSK690693 demonstrated potent inhibition of AKT activity and reduced tumor growth in various human tumor xenografts in mice. It is currently being investigated in phase I clinical trials for cancer patients, showing promise as a pan-AKT inhibitor .

Research Findings

Recent studies have provided insights into the biological activity and selectivity of various AKT inhibitors:

  • Discovery of New Inhibitors : A study identified several novel AKT inhibitors through structure-based virtual screening. Among them, Compounds a46 and a48 exhibited IC50 values of 11.1 µM and 9.5 µM against HCT-116 colon cancer cells, respectively, indicating their potential as lead compounds for further development .
  • Pharmacological Evaluation : A systematic evaluation of clinical AKT inhibitors revealed that allosteric and ATP-competitive inhibitors induce different phosphopeptide signatures in treated cells. This suggests that the choice of inhibitor may influence the extent of drug-induced cell death, particularly in overcoming resistance mechanisms .

Summary Table: Key AKT Inhibitors

CompoundTypeTargeted Cancer TypeClinical StatusKey Findings
CapivasertibATP-competitiveER+ MBC (AKT1 E17K mutation)Phase IORR: 20% (monotherapy), 36% (combination)
GSK690693Pan-AKT inhibitorVarious solid tumorsPhase IReduces tumor growth in xenografts
AT13148Dual ROCK-AKT inhibitorMelanoma, pancreatic cancerPreclinicalAntimetastatic effects observed
MK2206AllostericMultiple cancersPhase IIDoes not compromise cell death induction

Q & A

Q. Why do AKT inhibitors show variable efficacy across isogenic cell lines?

  • Answer:
  • Off-target effects: Profile inhibitor selectivity using kinome-wide screens (e.g., KINOMEscan) .
  • Genetic context: PTEN status (e.g., PTEN-null cells show higher sensitivity) alters response .
  • Compensatory pathways: Activate RAS/MEK/ERK via RTK feedback loops; validate via phospho-ERK Western blots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AKT Kinase Inhibitor
Reactant of Route 2
Reactant of Route 2
AKT Kinase Inhibitor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.